1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate
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Overview
Description
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate is a complex organic compound with a unique structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. This is followed by acylation with acetic anhydride to introduce the acetamido group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkanes.
Scientific Research Applications
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(but-2-yn-1-yl)malonate
- Diethyl 2-(but-2-yn-1-yl)-2-methylmalonate
- Diethyl 2-(but-2-yn-1-yl)-2-hydroxypropanedioate
Uniqueness
1,3-Diethyl 2-(but-2-yn-1-yl)-2-acetamidopropanedioate is unique due to the presence of the acetamido group, which can enhance its reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
diethyl 2-acetamido-2-but-2-ynylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-5-8-9-13(14-10(4)15,11(16)18-6-2)12(17)19-7-3/h6-7,9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOHSPMMPIENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CC)(C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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